molecular formula C10H9FO4 B8133863 3-(2-Carboxyethyl)-4-fluorobenzoic acid

3-(2-Carboxyethyl)-4-fluorobenzoic acid

Cat. No.: B8133863
M. Wt: 212.17 g/mol
InChI Key: CZUYHCFLGLDMIB-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-4-fluorobenzoic acid is an organic compound that features a fluorine atom attached to a benzene ring, along with a carboxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Carboxyethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyethyl group can be oxidized to form different carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(2-Carboxyethyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-carboxyethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. Additionally, the carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    3-(2-Carboxyethyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    4-Fluorobenzoic acid: Lacks the carboxyethyl group, affecting its reactivity and applications.

Uniqueness: 3-(2-Carboxyethyl)-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the carboxyethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(2-carboxyethyl)-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-8-3-1-7(10(14)15)5-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUYHCFLGLDMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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